

IUPAC name for chromium copper oxide (Cr₂CuO₄)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

An In-depth Technical Guide to **Chromium Copper Oxide** (Cr₂CuO₄) for Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium copper oxide (Cr₂CuO₄), a mixed metal oxide with a spinel structure, has garnered significant attention in materials science and catalysis due to its unique electronic and thermal properties. This guide provides a comprehensive overview of its chemical identity, synthesis, and key applications, with a special focus on its emerging role in biomedical contexts relevant to researchers and professionals in drug development.

IUPAC Nomenclature and Chemical Identity

The systematic naming of mixed metal oxides can be complex. For Cr₂CuO₄, several names are used in the literature. The most descriptive IUPAC name, reflecting the oxidation states of the constituent metals, is Copper(II) dichromium(III) tetraoxide. This name clarifies that copper is in the +2 oxidation state and chromium is in the +3 oxidation state.

Other names frequently encountered include:

- Copper chromite: A common name widely used in the chemical industry.
- oxocopper;oxo(oxochromiooxy)chromium: A name generated by chemical software based on its structure.^[1]

- copper;bis(chromium(3+));tetrakis(oxygen(2-)): Another systematic name found in chemical databases.[2]

Table 1: Chemical Identifiers for Cr_2CuO_4

Identifier	Value
Molecular Formula	Cr_2CuO_4
Molecular Weight	231.54 g/mol [1][2]
CAS Number	12018-10-9[2]
Crystal Structure	Tetragonal Spinel[3]

Synthesis Methodologies

The properties of **chromium copper oxide** are highly dependent on its morphology and particle size, which are in turn controlled by the synthesis method. The three most common methods for preparing Cr_2CuO_4 nanoparticles are sol-gel, co-precipitation, and hydrothermal synthesis.

Experimental Protocol: Sol-Gel Synthesis

The sol-gel method allows for the creation of a homogenous material at low temperatures.

Procedure:

- Dissolve stoichiometric amounts of copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$) and chromium(III) nitrate nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$) (1:2 molar ratio) in ethanol at 60°C.
- Add concentrated nitric acid (HNO_3) to the solution to obtain a clear dark blue solution.
- Introduce a structuring agent, such as Pluronic P123, which will lead to the formation of a dark green transparent gel within minutes.
- The wet gel is then aged in air.
- Dry the aged gel at 120°C for 15 hours.

- Calcine the resulting dried gel at 550°C for 5 hours to yield the final Cr_2CuO_4 spinel nanoparticles.[1]

Experimental Protocol: Co-Precipitation Synthesis

Co-precipitation is a straightforward and scalable method for producing nanoparticles.

Procedure:

- Prepare a mixed metal nitrate solution by dissolving cupric nitrate trihydrate and chromium nitrate nonahydrate (1:2 molar ratio) in deionized water with stirring for 60 minutes.
- Prepare an ammonia solution.
- Slowly add the metal nitrate solution to the ammonia solution until the pH reaches 9.0, leading to the precipitation of fine copper chromate particles.
- Filter and wash the precipitate with distilled water.
- Dry the washed precipitate at 110°C.
- Calcine the dried powder at temperatures between 520°C and 800°C for 2 hours to obtain the $\text{CuCr}_2\text{CuO}_4$ nanoparticles.[2] A calcination temperature of 520°C is reported to yield the crystalline phase.[2]

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis enables the formation of crystalline materials directly from solution at elevated temperature and pressure.

Procedure:

- Prepare separate solutions of $[\text{Cu}(\text{en})_2(\text{H}_2\text{O})_2]\text{Cl}_2$ (0.1 g) and $[\text{Cr}(\text{en})_3]\text{Cl}_3 \cdot 3\text{H}_2\text{O}$ (0.27 g) in 20 mL of distilled water (maintaining a 1:2 Cu:Cr molar ratio).
- Add the chromium source solution drop-wise to the copper source solution under magnetic stirring.

- After 15 minutes of stirring, seal the resulting mixed solution in a Teflon-lined stainless steel autoclave.
- Maintain the autoclave at 120°C for 6 hours.
- Allow the autoclave to cool to room temperature.
- Collect the precipitate by filtration, wash with distilled water and ethanol, and dry in a vacuum at 60°C.[4]

Physicochemical Properties and Characterization Data

The synthesis method significantly influences the physicochemical properties of the resulting Cr_2CuO_4 nanoparticles.

Table 2: Physicochemical Properties of Cr_2CuO_4 Nanoparticles by Different Synthesis Methods

Property	Sol-Gel	Co-Precipitation	Hydrothermal
Crystallite Size (nm)	~80.11[5]	~18[6]	45[3]
Morphology	Not specified	Spherical[6]	Sphere-like[4]
Calcination Temp. (°C)	550[1]	520-800[2]	Not applicable (direct synthesis)

Applications in Catalysis and Materials Science

Chromium copper oxide is a highly effective and recyclable catalyst in a variety of organic reactions and serves as a robust material in other applications.

Catalytic Activity

Cr_2CuO_4 nanoparticles are particularly noted for their catalytic performance in:

- Synthesis of N-containing Heterocycles: They are used as a reusable catalyst for the synthesis of benzimidazole derivatives through the condensation of o-phenylenediamine and

aldehydes.[5][7]

- Thermal Decomposition: They act as a catalyst in the thermal decomposition of ammonium perchlorate, a component of solid propellants.[3]
- Photocatalysis: Under visible light irradiation, Cr_2CuO_4 shows high activity for the degradation of organic dyes like rhodamine B and methylene blue.[8]

Table 3: Catalytic Performance of Cr_2CuO_4

Reaction	Substrates	Product	Catalyst	Yield/Efficiency
Benzimidazole Synthesis	4-Methyl Benzaldehyde, o-phenylenediamine	1,2-disubstituted benzimidazole	CuCr_2O_4 nanoparticles	High yield (specifics vary with conditions)[7]
Dye Degradation	Rhodamine B	Degraded products	CuCr_2O_4 photocatalyst	96.8% degradation[8]
Dye Degradation	Methylene Blue	Degraded products	CuCr_2O_4 photocatalyst	99.5% degradation[8]

Pigments and Coatings

Due to its high thermal stability and black hue, Cr_2CuO_4 is used as a pigment in solar-absorbing coatings.[9]

Biomedical Applications and Relevance to Drug Development

While not a therapeutic agent itself, **chromium copper oxide** is gaining traction in biomedical applications, particularly in regenerative medicine. This is of significant interest to drug development professionals looking at enabling technologies and advanced therapeutic platforms.

Tissue Engineering and Stem Cell Differentiation

Recent research has demonstrated that nanocomposite scaffolds containing Cr_2CuO_4 nanoparticles can influence the differentiation of human adipose-derived stem cells (hADSCs). Specifically, a scaffold composed of a glycerol-azelaic acid polymer with 1% CuCr_2O_4 nanoparticles was shown to:

- Possess appropriate mechanical strength, biocompatibility, and degradability.
- Significantly increase alkaline phosphatase (ALP) activity and calcium biomineratization in hADSCs after 14 days, indicating enhanced osteogenic differentiation.[\[10\]](#)

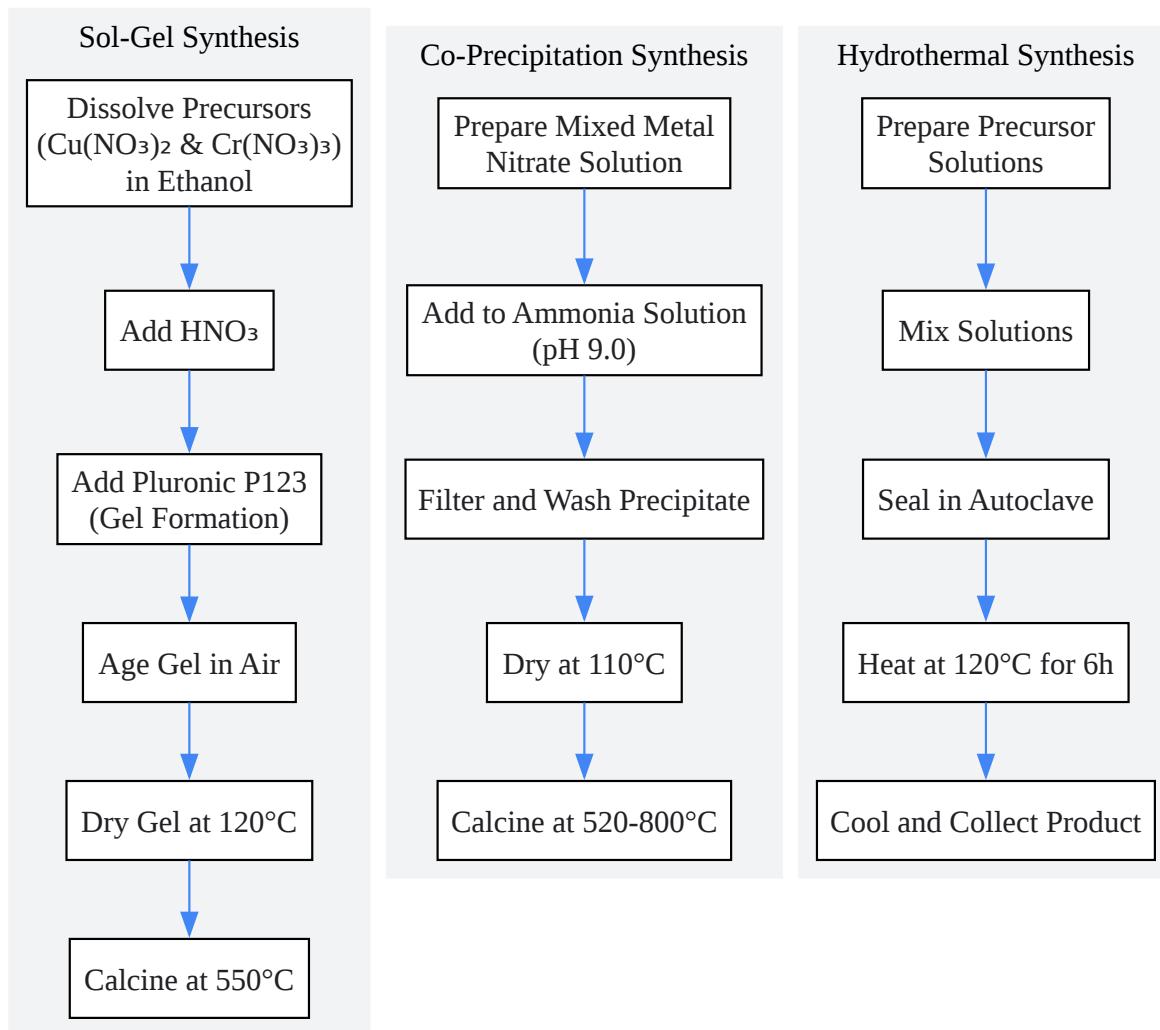
This suggests that Cr_2CuO_4 -containing biomaterials could be promising for bone regenerative medicine.[\[10\]](#)

Antimicrobial Properties

Though less potent than silver nanoparticles, copper-based nanomaterials, including oxides, are known to exhibit antimicrobial activity.[\[11\]](#) The proposed mechanism involves the interaction of copper with sulfhydryl (-SH) groups of essential microbial enzymes.[\[11\]](#)

Contextual Signaling: The Role of Copper Ions

It is important to note that copper ions (Cu^{2+}), a component of Cr_2CuO_4 , are known to be biologically active and can influence cellular signaling. Studies have shown that Cu^{2+} can induce ligand-independent activation of Receptor Tyrosine Kinase (RTK) signaling pathways, which are crucial in cell proliferation and wound healing.[\[12\]](#) This provides a potential, albeit indirect, mechanistic context for the observed biological effects of copper-containing materials.

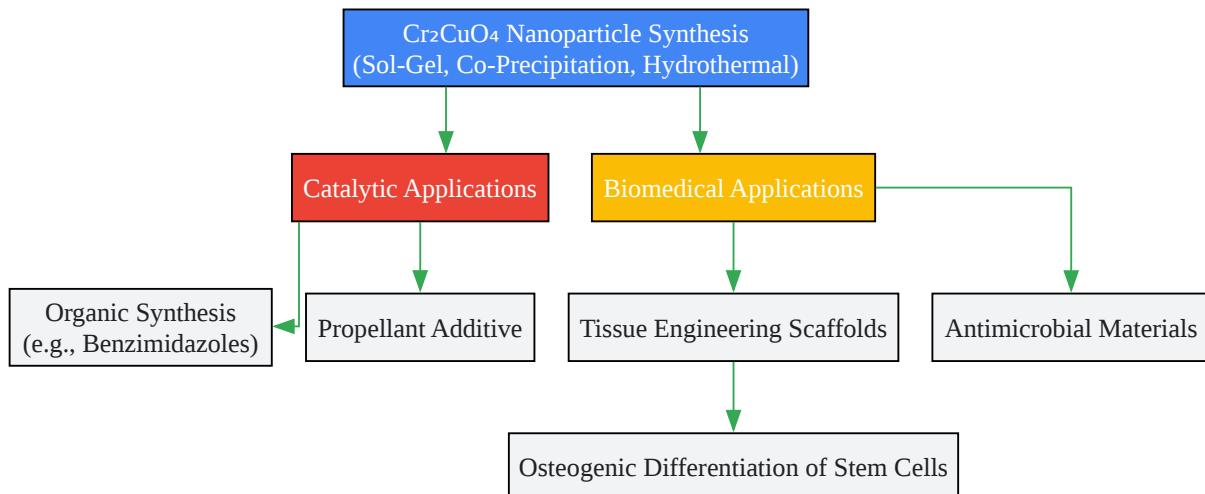

Toxicological Profile

A critical consideration for any material with biomedical applications is its toxicity. The toxicity of chromium is highly dependent on its oxidation state, with hexavalent chromium (Cr^{6+}) being significantly more toxic and carcinogenic than the trivalent state (Cr^{3+}) present in Cr_2CuO_4 .[\[13\]](#) [\[14\]](#) Chromium(III) oxide has low oral toxicity due to its poor solubility and absorption.[\[15\]](#) However, chronic occupational exposure to chromium compounds can lead to various health issues.[\[16\]](#) The use of Cr_2CuO_4 in biomedical applications would necessitate thorough toxicological assessment.

Visualized Workflows and Relationships

Synthesis Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of Cr_2CuO_4 nanoparticles.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for the synthesis of Cr_2CuO_4 nanoparticles.

Application Logic: Catalysis and Biomedical Use

This diagram illustrates the relationship between the synthesis of Cr_2CuO_4 and its primary applications.

[Click to download full resolution via product page](#)

Caption: Relationship between synthesis and applications of Cr_2CuO_4 .

Conclusion

Chromium copper oxide (Cr_2CuO_4) is a versatile material with well-established applications in catalysis and emerging potential in the biomedical field. For researchers and drug development professionals, its role in creating bioactive scaffolds for tissue engineering presents an exciting new frontier. Understanding the synthesis-property relationships is key to harnessing its full potential. Future research will likely focus on optimizing its biocompatibility and exploring its utility in other advanced therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. Novel preparation of highly photocatalytically active copper chromite nanostructured material via a simple hydrothermal route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The role of copper chromite nanoparticles on physical and bio properties of scaffolds based on poly(glycerol-azelaic acid) for application in tissue engineering fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper (II) Ions Activate Ligand-Independent Receptor Tyrosine Kinase (RTK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nationalacademies.org [nationalacademies.org]
- 14. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 15. gov.uk [gov.uk]
- 16. Chromium Compounds Toxicology [digitalfire.com]
- To cite this document: BenchChem. [IUPAC name for chromium copper oxide (Cr₂CuO₄)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078546#iupac-name-for-chromium-copper-oxide-cr2cuo4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com